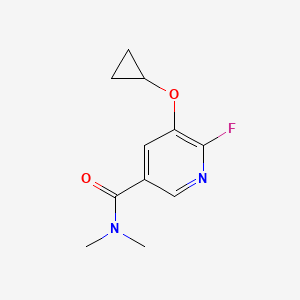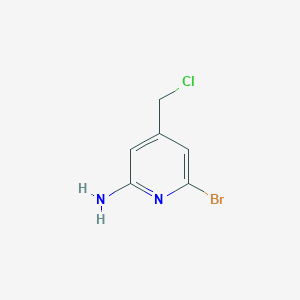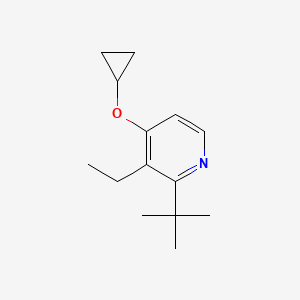
2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine is an organic compound that features a pyridine ring substituted with tert-butyl, cyclopropoxy, and ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process typically involves the following steps:
Formation of the pyridine core: Starting with a suitable pyridine precursor, the tert-butyl group is introduced via alkylation reactions.
Introduction of the cyclopropoxy group: This can be achieved through nucleophilic substitution reactions using cyclopropyl halides.
Addition of the ethyl group: The ethyl group can be introduced through various alkylation methods, such as using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of 2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Cyclopropyl halides, ethyl halides, bases like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions due to its unique structural features.
Industry: Used in the development of new materials with desired chemical and physical properties.
Mecanismo De Acción
The mechanism by which 2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Tert-butyl-4-methoxy-3-ethylpyridine
- 2-Tert-butyl-4-hydroxy-3-ethylpyridine
- 2-Tert-butyl-4-chloro-3-ethylpyridine
Uniqueness
2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-tert-butyl-4-cyclopropyloxy-3-ethylpyridine |
InChI |
InChI=1S/C14H21NO/c1-5-11-12(16-10-6-7-10)8-9-15-13(11)14(2,3)4/h8-10H,5-7H2,1-4H3 |
Clave InChI |
ADHSSMOVFKGAEH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CN=C1C(C)(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


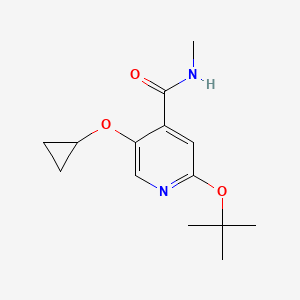

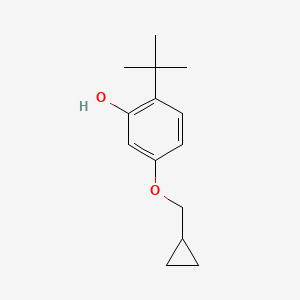
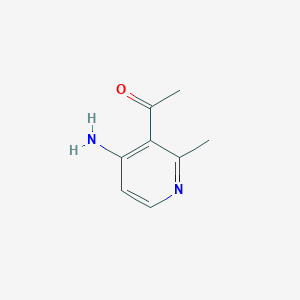

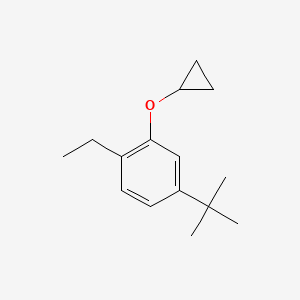


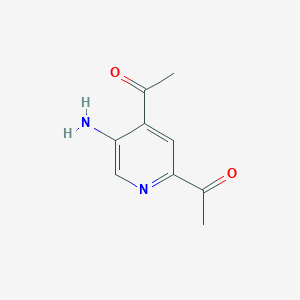
![Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14839855.png)

